molecular formula C28H16Cl2N2O4 B11941307 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide CAS No. 882864-41-7

2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide

Cat. No.: B11941307
CAS No.: 882864-41-7
M. Wt: 515.3 g/mol
InChI Key: LDLOBKCZWUTYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves several steps. One common method includes the condensation of 2-chlorobenzoyl chloride with an anthracene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Compared to other similar compounds, 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include:

Properties

CAS No.

882864-41-7

Molecular Formula

C28H16Cl2N2O4

Molecular Weight

515.3 g/mol

IUPAC Name

2-chloro-N-[6-[(2-chlorobenzoyl)amino]-9,10-dioxoanthracen-2-yl]benzamide

InChI

InChI=1S/C28H16Cl2N2O4/c29-23-7-3-1-5-19(23)27(35)31-15-9-11-17-21(13-15)25(33)18-12-10-16(14-22(18)26(17)34)32-28(36)20-6-2-4-8-24(20)30/h1-14H,(H,31,35)(H,32,36)

InChI Key

LDLOBKCZWUTYDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=CC=C5Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.